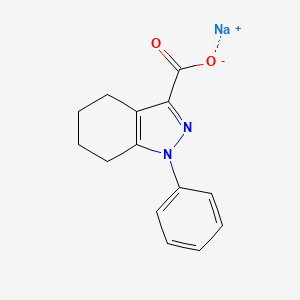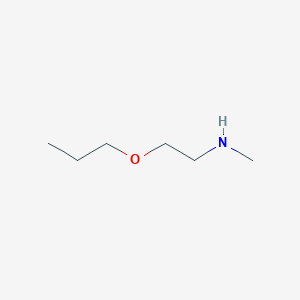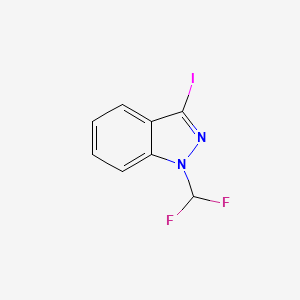
1-(difluoromethyl)-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-iodo-1H-indazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodo groups on the indazole ring imparts distinct physicochemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves the introduction of the difluoromethyl group and the iodination of the indazole ring. One common synthetic route includes the use of difluoromethylation reagents and iodinating agents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, while the iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield substituted indazole derivatives with diverse functional groups .
Scientific Research Applications
1-(Difluoromethyl)-3-iodo-1H-indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the compound’s binding affinity and selectivity towards its targets . The iodo group can also participate in halogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-nitrobenzene: This compound also contains a difluoromethyl group and exhibits similar hydrogen bonding interactions.
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Another compound with a difluoromethyl group, used in different synthetic applications.
Properties
Molecular Formula |
C8H5F2IN2 |
|---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12-13/h1-4,8H |
InChI Key |
JLHMADAIOFCAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
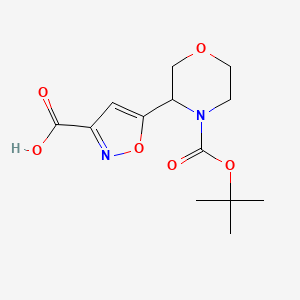
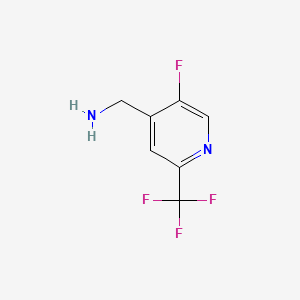
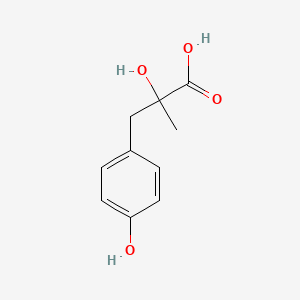
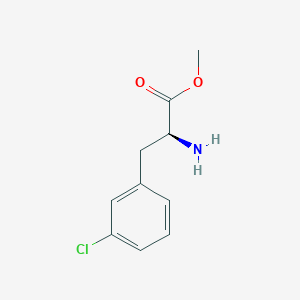
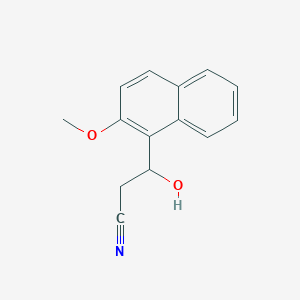
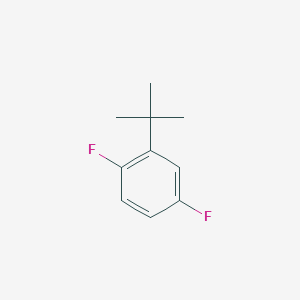
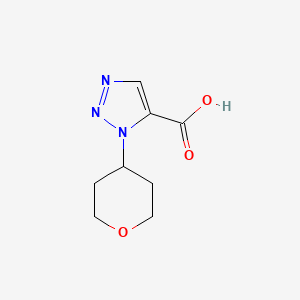
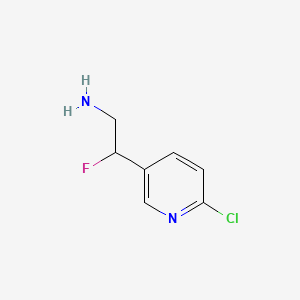

![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
